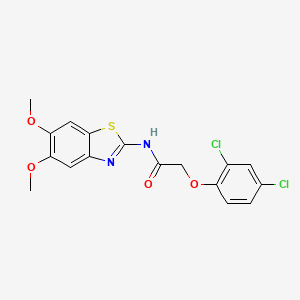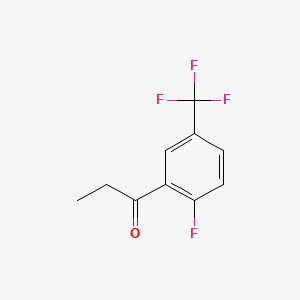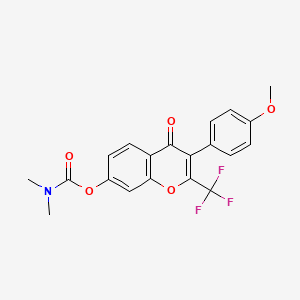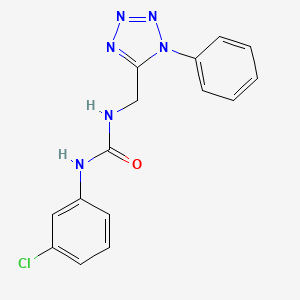
1-(3-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as CPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-containing ureas and has been extensively studied for its biological activities.
科学的研究の応用
Insecticidal Activity
Compounds with similar structures have been evaluated for their insecticidal properties, particularly those interfering with cuticle deposition. For instance, "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea" and its analogs demonstrate a novel mode of action, causing defects in the process of cuticle deposition in insects, leading to their death (Mulder & Gijswijt, 1973). This suggests that related compounds, such as "1-(3-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea," could potentially be explored for similar insecticidal applications.
Corrosion Inhibition
The urea derivative "1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea" has been investigated for its effectiveness as a corrosion inhibitor for mild steel in acid solutions. It acts as a mixed-type inhibitor, suggesting that structurally related compounds could find utility in corrosion protection applications (Bahrami & Hosseini, 2012).
Anticancer Research
Derivatives with urea functionalities have shown promising anticancer activities. For example, "1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives" were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds demonstrating significant effects. This indicates the potential of related urea compounds in anticancer research (Feng et al., 2020).
Enhancement of Adventitious Rooting
Certain urea derivatives are known to specifically enhance adventitious root formation, indicating their utility in plant biology research. Forchlorofenuron (CPPU) and thidiazuron (TDZ), both urea derivatives, are examples of compounds that show cytokinin-like activity, often surpassing that of adenine compounds, and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQWIBADJOWRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-amino-4-[(4-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2446838.png)
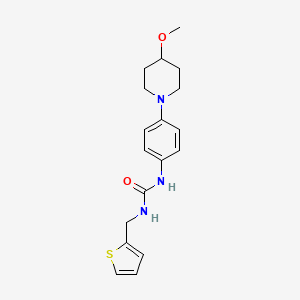
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2446841.png)
![4-Amino-6-tert-butyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2446842.png)

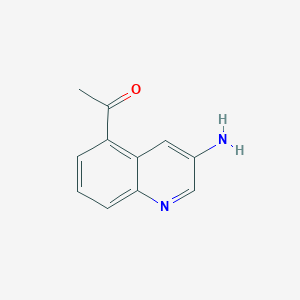
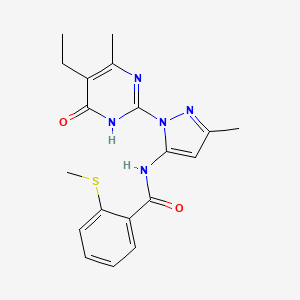
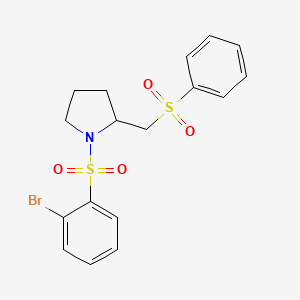
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446853.png)

